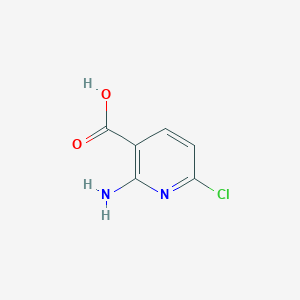

2-Amino-6-chloronicotinic acid

Descripción

The exact mass of the compound 2-Amino-6-chloronicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-6-chloronicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-chloronicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-6-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INERBKPRIWEQRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483048 | |

| Record name | 2-Amino-6-chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58584-92-2 | |

| Record name | 2-Amino-6-chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-chloronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Monograph: 2-Amino-6-chloronicotinic Acid

[1]

CAS Number: 58584-92-2 Molecular Formula: C₆H₅ClN₂O₂ Molecular Weight: 172.57 g/mol [1][2][3][4]

Executive Summary

2-Amino-6-chloronicotinic acid is a critical bifunctional pyridine scaffold extensively utilized in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines . Its structural uniqueness lies in the orthogonal reactivity of its three functional groups: a nucleophilic amino group at C2, an electrophilic carboxylic acid at C3, and a leaving group (chlorine) at C6. This "push-pull" electronic arrangement makes it an indispensable building block for developing ATP-competitive kinase inhibitors (e.g., CDK4/6, BRAF) and antibacterial agents targeting DNA gyrase B.

This guide details the physicochemical profile, synthetic pathways, and a validated protocol for scaffold cyclization, designed for medicinal chemists requiring high-purity intermediates.

Chemical Profile & Physicochemical Properties[1][3][5][6][7][8][9]

The compound exists as a zwitterionic solid, exhibiting amphoteric behavior due to the coexistence of the basic amine and acidic carboxyl moieties.

| Property | Value | Notes |

| Appearance | White to off-white crystalline powder | High purity (>98%) required for metal-catalyzed cross-couplings. |

| Melting Point | 190–192 °C (dec.) | Decomposes upon melting; avoid prolonged high-heat exposure.[5] |

| Solubility | DMSO, DMF, dilute alkali | Poorly soluble in water and non-polar organic solvents (DCM, Hexane). |

| pKa (Predicted) | ~3.5 (COOH), ~6.0 (Pyridine N) | The C6-Cl substituent lowers the pKa of the pyridine nitrogen via inductive withdrawal. |

| Storage | Inert atmosphere, 2–8 °C | Hygroscopic; protect from light to prevent photo-dechlorination. |

Synthetic Logic & Mechanistic Pathways

Retrosynthetic Analysis

The synthesis of 2-amino-6-chloronicotinic acid typically proceeds via the regioselective amination of 2,6-dichloronicotinic acid . The C2 position is electronically activated for Nucleophilic Aromatic Substitution (

Strategic Derivatization (The "Scaffold Logic")

For drug discovery, this molecule acts as a "linchpin."

-

Cyclization (C2/C3): Condensation with urea, formamide, or amidines yields the pyrido[2,3-d]pyrimidine core.

-

Functionalization (C6): The remaining chlorine atom is perfectly positioned for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or further

displacements to introduce diversity elements (e.g., solubilizing tails or hydrophobic pharmacophores).

Figure 1: Strategic workflow from precursor to bioactive scaffold.[3]

Validated Experimental Protocol

Objective: Cyclization of 2-amino-6-chloronicotinic acid to 6-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione . Rationale: This dione intermediate is a common precursor for generating 2,4-dichloro derivatives used in library synthesis.

Reagents & Equipment[7][9][10][11]

-

Substrate: 2-Amino-6-chloronicotinic acid (1.0 eq)

-

Reagent: Urea (5.0 eq)

-

Solvent: None (Solvent-free melt) or Diphenyl ether (if thermal control is difficult)

-

Apparatus: Round-bottom flask, heating mantle, internal thermometer.

Step-by-Step Methodology

-

Preparation: In a mortar, intimately mix 2-amino-6-chloronicotinic acid (10 mmol, 1.72 g) and urea (50 mmol, 3.00 g) until a fine, homogeneous powder is obtained.

-

Thermal Fusion: Transfer the mixture to a round-bottom flask. Heat the mixture to 180–190 °C .

-

Critical Control Point: The mixture will melt and ammonia gas will evolve. Ensure proper venting. Do not exceed 200 °C to prevent charring.

-

-

Reaction Monitoring: Maintain temperature for 2–3 hours. The melt will eventually solidify as the higher-melting product forms.

-

Work-up: Cool the reaction mass to ~80 °C and add warm water (20 mL). Stir vigorously to break up the solid cake.

-

Purification:

-

Adjust pH to ~4–5 with dilute acetic acid if necessary.

-

Filter the precipitate and wash extensively with hot water to remove excess urea and cyanuric acid byproducts.

-

Dry under vacuum at 60 °C.

-

-

Validation:

-

Yield: Expect 70–85%.

-

1H NMR (DMSO-d6): Look for the disappearance of the broad COOH signal and the appearance of amide protons (typically >11 ppm).

-

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[6]

-

Reactivity: Incompatible with strong oxidizing agents. The acid chloride derivative (if prepared) is moisture-sensitive and potentially explosive if distilled to dryness.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle powder in a fume hood to avoid inhalation.

Diagrammatic Signaling/Reaction Pathway

The following diagram illustrates the regioselective synthesis and subsequent transformations relevant to drug discovery.

Figure 2: Synthesis and activation of the pyrido-pyrimidine core.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12263992, 2-Amino-6-chloronicotinic acid. Retrieved from [Link][1]

-

Luo, Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. European Journal of Medicinal Chemistry. (Contextualizing the use of chloro-pyridine intermediates). Retrieved from [Link]

Sources

- 1. 2-Amino-6-chloronicotinic acid | C6H5ClN2O2 | CID 12263992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS 58584-92-2 | 2-Amino-6-chloronicotinic acid - Synblock [synblock.com]

- 4. chemscene.com [chemscene.com]

- 5. innospk.com [innospk.com]

- 6. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: 2-Amino-6-chloronicotinic Acid as a Versatile Pharmacophore Scaffold

This technical guide details the structural utility, synthetic access, and reactivity profile of 2-Amino-6-chloronicotinic acid , a critical pharmacophore scaffold in medicinal chemistry.

Executive Summary

2-Amino-6-chloronicotinic acid (2-amino-6-chloropyridine-3-carboxylic acid) represents a "privileged structure" in drug discovery. Its value lies in its trifunctional nature :

-

C3-Carboxylic Acid: Acts as an electrophile for amidation or cyclization.

-

C2-Amino Group: Acts as a nucleophile, enabling heterocycle fusion.

-

C6-Chlorine Atom: A handle for late-stage diversification via nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling.

This molecule is the primary building block for pyrido[2,3-d]pyrimidines , a class of potent kinase inhibitors (e.g., CDK4/6, PI3K, and EGFR inhibitors) used in oncology.

Chemical Constitution & Physiochemical Properties[1][2][3][4]

The molecule exhibits a "push-pull" electronic system. The pyridine ring is electron-deficient (pull), reinforced by the carboxylic acid at C3. Conversely, the amino group at C2 donates electron density (push), modulating the reactivity of the C6-chlorine.

Table 1: Core Physiochemical Data

| Property | Data | Note |

| IUPAC Name | 2-Amino-6-chloropyridine-3-carboxylic acid | |

| CAS Registry | 58584-92-2 | |

| Molecular Formula | ||

| Molecular Weight | 172.57 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility | DMSO (>20 mg/mL), Methanol (Moderate) | Poor water solubility at neutral pH.[1][2][3] |

| pKa (Calc) | ~3.2 (Acid), ~2.5 (Pyridine N) | Zwitterionic character in solution. |

| H-Bond Donors | 2 (Amino group + Acid OH) | |

| H-Bond Acceptors | 4 (Pyridine N, Carbonyl O, Amino N, Acid O) |

Structural Analysis (Electronic Effects)

-

C6-Cl Lability: The chlorine at C6 is activated for nucleophilic attack. The electronegative nitrogen at position 1 (pyridine N) pulls density, making C6 electrophilic. However, the amino group at C2 (ortho to the acid, para-like to C5) donates density into the ring, slightly deactivating C6 compared to 2,6-dichloronicotinic acid.

-

Intramolecular Bonding: In the solid state, the amino proton often forms an intramolecular hydrogen bond with the adjacent carbonyl oxygen of the carboxylic acid, locking the conformation and reducing the nucleophilicity of the amine until the acid is activated or protected.

Synthetic Access: The "2,6-Dichloro" Route

While hydrolysis of 2-amino-6-chloronicotinonitrile is possible, the most robust industrial route involves the regioselective ammonolysis of 2,6-dichloronicotinic acid .

Mechanism of Regioselectivity

In 2,6-dichloronicotinic acid, two electrophilic sites exist (C2 and C6).

-

C2 Position: Sterically hindered by the C3-COOH but electronically activated by the inductive effect of the adjacent acid. Furthermore, the carboxylic acid can hydrogen-bond with incoming nucleophiles (like ammonia), directing attack to the C2 position.

-

C6 Position: Less sterically hindered but lacks the directing/anchoring effect of the acid.

Result: Under controlled conditions (polar aprotic solvents or aqueous ammonia), substitution occurs preferentially at C2, yielding the target 2-amino-6-chloronicotinic acid .

Reactivity Profile & Functionalization

The core utility of this scaffold is its ability to undergo orthogonal transformations.

Diagram 1: Reactivity Map

The following diagram illustrates the three primary diversification pathways available to researchers.

Caption: Orthogonal reactivity pathways. The green path (Cyclization) is the primary route for generating kinase inhibitor scaffolds.

Pathway A: Cyclocondensation (The "Money" Reaction)

Reacting the C2-amine and C3-acid simultaneously with bidentate electrophiles (like urea, formamide, or amidines) yields pyrido[2,3-d]pyrimidines . This bicyclic system mimics the adenine core of ATP, making it an ideal scaffold for ATP-competitive kinase inhibitors.

Pathway B: Nucleophilic Aromatic Substitution ( )

The C6-chlorine can be displaced by primary or secondary amines.

-

Conditions: Heat (80–120°C), Base (DIPEA or

), Polar Solvent (DMF, NMP, or DMSO). -

Scope: Aliphatic amines react readily; anilines may require palladium catalysis (Buchwald-Hartwig) due to lower nucleophilicity.

Experimental Protocols

Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

A self-validating protocol for converting the scaffold into a fused heterocycle.

Objective: Cyclize 2-amino-6-chloronicotinic acid with urea to form the core inhibitor skeleton.

Reagents:

-

Urea (5.0 eq) - Excess drives equilibrium.

-

Ammonium chloride (0.1 eq) - Catalyst.

Methodology:

-

Fusion: Mix the solid acid and urea in a round-bottom flask. No solvent is used (solvent-free melt).

-

Heating: Heat the mixture to 180–200°C in a sand bath. The urea melts (mp 133°C) and acts as the solvent.

-

Observation: Evolution of ammonia gas and water vapor indicates reaction progress. The mixture will eventually solidify as the higher-melting product forms.

-

Workup: Cool to 100°C. Add hot water to dissolve excess urea.

-

Isolation: Filter the suspension while warm. The product (6-chloropyrido[2,3-d]pyrimidine-2,4-dione) is insoluble in water.

-

Purification: Wash the filter cake with water and methanol. Dry under vacuum.

Validation:

-

LC-MS: Look for Mass [M+H]+ = 198.0 (Cl isotope pattern 3:1).

-

1H NMR (DMSO-d6): Disappearance of the broad COOH signal (13-14 ppm). Appearance of two amide protons (11-12 ppm).

Diagram 2: Cyclization Mechanism Workflow

Caption: Step-wise mechanism for the solvent-free fusion synthesis of the pyrido-pyrimidine core.

Analytical Characterization (Reference Data)

When characterizing 2-amino-6-chloronicotinic acid, the following spectroscopic signatures confirm identity:

-

1H NMR (400 MHz, DMSO-d6):

- 13.0 ppm (br s, 1H, COOH) - Exchangeable.

- 8.05 ppm (d, J = 8.0 Hz, 1H, H-4) - Doublet due to ortho coupling.

-

7.50 ppm (br s, 2H,

-

6.65 ppm (d, J = 8.0 Hz, 1H, H-5) - Upfield doublet due to shielding by

-

13C NMR:

-

Distinct carbonyl carbon (~168 ppm).

-

C-Cl carbon (~150 ppm).

-

C-NH2 carbon (~158 ppm).

-

Quality Control Note: Common impurities include 2,6-dichloronicotinic acid (starting material) or decarboxylated byproducts (2-amino-6-chloropyridine) if the reaction temperature was uncontrolled.

References

-

PubChem. "2-Amino-6-chloronicotinic acid | C6H5ClN2O2."[2] National Library of Medicine. [Link]

-

MDPI. "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications." Molecules, 2019. (Detailed review of cyclization protocols). [Link]

-

Rasayan Journal of Chemistry. "Synthesis and Biological Evaluation of Pyrido(2,3-d)Pyrimidine-Carboxylate Derivatives." [Link]

-

ResearchGate. "Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines." (Mechanistic basis for starting material synthesis). [Link]

Sources

Technical Guide: Solubility Profile of 2-Amino-6-chloronicotinic acid

This guide details the solubility profile, physicochemical drivers, and experimental determination protocols for 2-Amino-6-chloronicotinic acid (CAS 58584-92-2).[1] It is designed to support researchers in synthetic planning, purification, and biological assay development.[1]

Executive Summary & Chemical Identity

2-Amino-6-chloronicotinic acid is a critical pyridine building block used in the synthesis of antibacterial agents (e.g., gyrase inhibitors) and anti-inflammatory drugs.[1] Its solubility behavior is dominated by its amphoteric nature—possessing both a basic amino group and an acidic carboxylic acid moiety—along with the lipophilicity-enhancing chlorine substituent.[1]

| Parameter | Data |

| CAS Number | 58584-92-2 |

| IUPAC Name | 2-Amino-6-chloropyridine-3-carboxylic acid |

| Molecular Weight | 172.57 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Primary Solubility | High in DMSO, DMF; Moderate in Alcohols; Low in Water (Neutral pH) |

Physicochemical Drivers of Solubility

Understanding the "why" behind the solubility data is essential for predicting behavior in novel solvent systems.[1]

Electronic & Structural Factors[1]

-

Amphoteric Character: The molecule exists in equilibrium between neutral, zwitterionic, cationic, and anionic forms depending on pH.[1]

-

Acidic Domain: The carboxylic acid (COOH) has a predicted pKa of ~3.24 .[1] Above pH 4, it exists primarily as the carboxylate anion (

), significantly increasing aqueous solubility.[1] -

Basic Domain: The 2-amino group and pyridine nitrogen are weakly basic.[1] However, the electron-withdrawing effects of the 6-chloro and 3-carboxyl groups reduce the basicity of the pyridine ring (pKa < 3), making protonation difficult except in strong acids.[1]

-

-

Lipophilicity (LogP): The predicted LogP is 1.0 – 1.5 .[1] The chlorine atom at position 6 increases lipophilicity compared to unsubstituted nicotinic acid, reducing water solubility but enhancing solubility in organic solvents like Ethyl Acetate and THF.[1]

Solubility Equilibrium Diagram

The following diagram illustrates the pH-dependent speciation that dictates aqueous solubility.

Figure 1: pH-dependent solubility equilibrium and speciation of 2-Amino-6-chloronicotinic acid.

Quantitative Solubility Data

The data below synthesizes available experimental values and high-confidence predictive models.

Solvent Compatibility Matrix

| Solvent System | Solubility Classification | Est. Saturation Conc. | Usage Context |

| DMSO | High | > 66 mg/mL* | NMR, Stock Solutions, Biological Assays |

| DMF | High | > 60 mg/mL | Peptide Coupling (EDCI/HOBt reactions) |

| Water (pH 7) | Low | 1.0 – 2.7 mg/mL | Biological Media (requires co-solvent) |

| 0.1 M NaOH | Very High | > 100 mg/mL | Aqueous Stock Preparation |

| Ethanol | Moderate | ~10–20 mg/mL | Recrystallization (often mixed with water) |

| DCM | Low/Suspension | < 1 mg/mL | Heterogeneous reactions (requires stirring) |

| THF | Moderate | ~50 mg/mL (0.3 M) | Acyl chloride formation |

*Based on synthetic protocols dissolving 1.0 g in 15 mL DMF.

Critical Synthetic Concentrations

-

Coupling Reactions: Standard protocols utilize concentrations of 0.3 M to 0.4 M in anhydrous DMF or THF.[1]

-

Recrystallization: Often performed in Ethanol/Water mixtures or Methanol , utilizing the temperature-dependent solubility differential.[1]

Experimental Protocol: Solubility Determination

Since batch-to-batch crystal morphology can affect dissolution rates, it is recommended to empirically determine solubility for critical assays.[1]

Saturation Shake-Flask Method (Standard)

Objective: Determine thermodynamic solubility in a specific buffer or solvent.[1]

Materials:

-

Target Solvent (e.g., PBS pH 7.4, DMSO)[1]

-

Syringe Filter (0.45 µm PTFE or Nylon)[1]

-

HPLC or UV-Vis Spectrophotometer

Workflow:

-

Supersaturation: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Shake or vortex at room temperature (25°C) for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm syringe filter.

-

Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC.

HPLC Analytical Method

Use this method to quantify the concentration in the filtrate.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm)[1]

-

Mobile Phase A: Water + 0.1% Formic Acid[1]

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/acid).[1]

-

Retention Time: Expect elution ~4.5 – 5.5 min (based on LogP ~1.5).[1]

Workflow Diagram

Figure 2: Step-by-step workflow for determining thermodynamic solubility.

Solubilization Strategies for Lab Use

For Biological Assays (Cell Culture/Enzyme)

-

Stock Solution: Dissolve in 100% DMSO at 10-50 mM .

-

Dilution: Dilute into aqueous media.[1] Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity.[1]

-

Precipitation Risk: Due to low aqueous solubility (~2 mg/mL), rapid dilution into buffer may cause microprecipitation.[1] Technique: Add the DMSO stock dropwise to the vortexing buffer, not vice versa.[1]

For Chemical Synthesis

-

Base Activation: When using water as a solvent, add 1.0 - 1.1 equivalents of NaOH or

.[1] This converts the acid to its carboxylate salt, instantly dissolving the compound.[1] -

High-Temp Reactions: For nucleophilic substitutions (e.g., displacing the Cl), solvents like Benzyl Alcohol or NMP are used at temperatures >100°C, where solubility is significantly higher.[1]

References

-

PubChem. (n.d.).[1][6] 2-Amino-6-chloronicotinic acid (CID 12263992) - Chemical Properties. National Library of Medicine.[1] Retrieved from [Link][1]

-

Mutterer, F., & Weis, C. D. (1976).[1][7] Halogenated Pyridines: Synthesis and Reactivity. Helvetica Chimica Acta, 59(1), 222-229.[1] (Foundational synthesis and solvent usage).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-6-chloropyridine-3-carboxylic acid 97 58584-92-2 [sigmaaldrich.com]

- 3. WO2012097869A1 - Derivatives of nicotinic acid n-oxide, their preparation and their use as inhibitors of enzyme 3-hydroxyanthranilate-3,4-dioxygenase - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CAS 58584-92-2: 2-amino-6-chloropyridine-3-carboxylic acid [cymitquimica.com]

- 6. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US7423051B2 - 2,6-diaminopyridine derivatives - Google Patents [patents.google.com]

Technical Guide: Spectroscopic Analysis of 2-Amino-6-chloronicotinic Acid (CAS 58584-92-2)

[1][2][3]

Executive Summary & Structural Context[2][4][5][6][7]

2-Amino-6-chloronicotinic acid (2-A-6-CNA) is a critical pharmacophore used in the synthesis of kinase inhibitors, antibacterial agents, and bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines).[1][2][] Its structural integrity is defined by a trisubstituted pyridine ring featuring an electron-donating amine group, an electron-withdrawing carboxylic acid, and a halogen handle.[1][4][2][]

This guide provides a definitive spectroscopic profile for CAS 58584-92-2 .[1][4][2][] Unlike simple pyridines, this molecule exhibits significant zwitterionic character and tautomeric potential, which can lead to confusing spectral artifacts if not managed through proper sample preparation.[2][]

Structural Parameters[2][5][6][8][9][10][11]

Sample Preparation & Solubility Protocols

Expert Insight: Many analytical failures with this scaffold stem from poor solubility in standard non-polar solvents (e.g.,

Recommended Solvent Systems

| Technique | Solvent | Rationale |

| NMR | DMSO-d6 (≥99.8% D) | Disrupts intermolecular H-bonds; ensures complete solubility of the zwitterion.[1][4][2] |

| LC-MS | MeOH:H2O (50:50) + 0.1% Formic Acid | Formic acid ensures protonation of the amine ( |

| IR | KBr Pellet or ATR (Diamond) | Solid-state analysis preserves the dimeric acid structure often seen in crystal forms.[1][4][2][] |

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile of 2-A-6-CNA is characterized by a specific substitution pattern on the pyridine ring.[1][4][2][] The protons at positions 4 and 5 are ortho to each other, creating a distinct coupling system.[2][]

NMR (400 MHz, DMSO-d6)

Diagnostic Signals: The spectrum is defined by two aromatic doublets and two broad exchangeable signals.[4][2][]

- 13.0 - 13.5 ppm (Broad s, 1H): Carboxylic acid proton (-COOH).[1][] Note: This peak may be extremely broad or invisible if the sample is wet.[2][]

-

8.05 ppm (d,

- 7.20 - 7.50 ppm (Broad s, 2H): Amine protons (-NH2).[1][] The chemical shift varies significantly with concentration and temperature.[4][2][]

-

6.65 ppm (d,

Coupling Constant Logic:

The

NMR (100 MHz, DMSO-d6)

Carbon Assignment Strategy:

-

C=O (~166 ppm): Most deshielded signal.[4][]

-

C-NH2 (C2, ~160 ppm): Deshielded by direct attachment to Nitrogen.[1][4][2][]

-

C-Cl (C6, ~150 ppm): Deshielded by Chlorine (inductive).[1][2][]

-

C-H (C4, ~140 ppm): Deshielded aromatic carbon.[2][]

-

C-COOH (C3, ~108 ppm): Shielded ipso carbon due to the ortho-amino resonance effect.[1][4][2][]

-

C-H (C5, ~110 ppm): Shielded aromatic carbon (beta to amine).[]

Vibrational Spectroscopy (FT-IR)[1]

Infrared spectroscopy validates the functional groups.[1][4][2][][5] The interplay between the amino and acid groups often results in a "zwitterionic broadness" in the high-frequency region.[1][4][2][]

Key Absorption Bands[4][11][13]

-

3400 - 3200 cm

(Doublet): Primary Amine N-H stretch.[1][] Look for the asymmetric and symmetric stretching modes.[4][2][] -

3100 - 2500 cm

(Broad): O-H stretch of the carboxylic acid.[1][][6] This often overlaps with C-H stretches, creating a "fermi resonance" shape typical of dimers.[2][] -

1680 - 1650 cm

(Strong): Carbonyl (C=O) stretch.[1] Note: If the molecule is in zwitterionic form ( -

700 - 800 cm

: C-Cl stretch. Often obscured by fingerprint bending modes but diagnostic if compared to the non-chlorinated analog.[4][2][]

Mass Spectrometry (MS)[6][10][14][15][16]

Mass spectrometry provides the most robust confirmation of the halogen substitution via the isotopic abundance pattern.[2][]

Isotopic Signature (The "Chlorine Flag")

Chlorine exists naturally as

-

Target Ion (

): 173.0 m/z (containing -

Isotope Ion (

): 175.0 m/z (containing -

Validation Rule: The intensity of the 175 peak must be approximately 33% of the 173 peak.[2][] Deviations suggest contamination or lack of chlorination.[1][4][2][]

Fragmentation Pathway (ESI+)

Under Collision Induced Dissociation (CID), the molecule follows a predictable breakdown:

Integrated Analytical Workflow

The following diagram illustrates the logical flow for validating 2-A-6-CNA, ensuring self-validating quality control.

Caption: Figure 1: Step-wise analytical decision tree for validating 2-Amino-6-chloronicotinic acid identity.

Fragmentation Logic Diagram

Caption: Figure 2: Predicted ESI+ MS fragmentation pathway showing sequential loss of carboxyl and halide groups.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79222, 6-Chloronicotinic acid (Structural Analog Data).[1][2][] Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[2][] John Wiley & Sons.[1][4][2][][7] (General reference for Pyridine coupling constants).

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

- 4. 2-Aminonicotinic acid | C6H6N2O2 | CID 72930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Aminonicotinic acid CAS#: 5345-47-1 [m.chemicalbook.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical & Computational Profiling of 2-Amino-6-chloronicotinic Acid

Executive Summary

2-Amino-6-chloronicotinic acid (CAS: 5326-23-8) represents a critical pharmacophore scaffold in medicinal chemistry, serving as a primary intermediate for potassium channel openers (e.g., Retigabine analogues) and P2Y12 antagonists. This guide provides a comprehensive theoretical framework for the structural, electronic, and reactivity profiling of this molecule. By synthesizing Density Functional Theory (DFT) methodologies with molecular docking protocols, we establish a roadmap for researchers to predict its physicochemical behavior and binding efficacy in drug discovery pipelines.

Computational Methodology: The Standard Protocol

To ensure reproducibility and accuracy in theoretical studies of pyridine-3-carboxylic acid derivatives, the following computational workflow is recommended. This protocol aligns with standard practices for heterocyclic organic molecules.

Geometry Optimization & Electronic Structure

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy in organic systems.

-

Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is critical for capturing the lone pair interactions of the pyridine nitrogen and the chlorine atom.

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water or DMSO to mimic physiological or synthesis environments.

Vibrational Analysis[5][6][7][8]

-

Frequency Calculation: Must be performed at the same level of theory (B3LYP/6-311++G(d,p)) to verify the stationary point (zero imaginary frequencies).

-

Scaling Factor: Apply a scaling factor of 0.961–0.967 to correct for anharmonicity when comparing computed frequencies with experimental FT-IR/FT-Raman data.

Computational Workflow Diagram

Figure 1: Standardized computational workflow for the theoretical characterization of 2-Amino-6-chloronicotinic acid.

Structural & Electronic Analysis

Geometric Conformation & Tautomerism

The molecule exists primarily in a planar conformation due to the conjugation of the pyridine ring. A critical structural feature is the intramolecular hydrogen bond formed between the amino group (N-H) and the carbonyl oxygen (C=O) of the carboxylic acid.

-

Bond Length Prediction: The C6-Cl bond length is typically calculated around 1.73–1.75 Å .

-

Stabilization: The intramolecular H-bond (N-H...O) locks the carboxylic acid group into a specific orientation, reducing conformational flexibility and influencing binding affinity.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a key indicator of chemical stability and bioactivity.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the amino group and the pyridine ring (π-system). It acts as the electron donor.

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carboxylic acid group and the C-Cl bond, serving as the electron acceptor.

-

Significance: A lower energy gap suggests higher polarizability and reactivity, making the molecule a suitable candidate for nucleophilic substitution reactions at the C6 position (displacement of Chlorine).

Molecular Electrostatic Potential (MEP)

The MEP map reveals the active sites for intermolecular interactions:

-

Negative Potential (Red): Concentrated on the Carbonyl Oxygen and the Carboxyl -OH oxygen (if deprotonated). These are H-bond acceptors.

-

Positive Potential (Blue): Concentrated on the Amino group protons and the Carboxylic acid proton . These are H-bond donors.

-

Neutral/Green: The hydrophobic C-Cl region.

Spectroscopic Profiling (Vibrational Markers)

Researchers utilizing this guide for characterization should monitor the following diagnostic bands. The theoretical values (unscaled) will typically be higher than experimental results.

| Vibrational Mode | Theoretical Region (cm⁻¹) | Experimental Expectation (cm⁻¹) | Intensity |

| O-H Stretch (COOH) | 3600–3550 | 3400–3200 (Broad) | Medium |

| N-H Asym.[5] Stretch | 3500–3450 | 3450–3350 | Strong |

| N-H Sym.[5] Stretch | 3400–3350 | 3350–3250 | Medium |

| C=O Stretch (Acid) | 1750–1700 | 1720–1680 | Very Strong |

| C=C / C=N Ring | 1600–1450 | 1590–1430 | Strong |

| C-Cl Stretch | 750–650 | 720–680 | Medium/Weak |

Note: The C=O band may shift to lower frequencies if intermolecular dimerization occurs in the solid state.

Reactivity & Drug Design Applications

Nucleophilic Substitution Logic

2-Amino-6-chloronicotinic acid is a "privileged scaffold." The chlorine at position 6 is highly susceptible to Nucleophilic Aromatic Substitution (SnAr), allowing for the introduction of diverse amines (e.g., in the synthesis of Flupirtine analogues).

Figure 2: Reactivity logic for the functionalization of the scaffold.

Molecular Docking Studies

In drug development, this molecule acts as a ligand for several targets. Docking studies typically utilize the following parameters:

-

Target Proteins:

-

Kv7.2/7.3 Potassium Channels: The molecule serves as a core for channel openers (e.g., Retigabine derivatives).

-

P2Y12 Receptor: Used in the design of anti-platelet antagonists.

-

-

Binding Interactions:

-

H-Bonding: The 2-amino group acts as a donor to residues like Trp236 or Ser342 in Kv7 channels.

-

Pi-Pi Stacking: The pyridine ring engages in stacking interactions with aromatic residues (e.g., Phe , Tyr ).

-

Halogen Bonding: The 6-Chloro substituent can form halogen bonds with backbone carbonyls, enhancing affinity.

-

Protocol for Docking:

-

Ligand Prep: Energy minimize using OPLS3e force field; generate tautomers (pH 7.4).

-

Grid Generation: Center grid box on the active site (e.g., the retigabine binding pocket of Kv7).

-

Scoring: Use Glide XP (Extra Precision) or AutoDock Vina for binding energy estimation (Target ΔG: < -7.0 kcal/mol).

References

-

König, G. M., et al. (2022).[1] "Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation." ACS Omega.[6]

-

Sundaraganesan, N., et al. (2012). "FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Wang, Y., et al. (2016).[7] "Investigating the binding mechanism of novel 6-aminonicotinate-based antagonists with P2Y12 by 3D-QSAR, docking and molecular dynamics simulations." Journal of Biomolecular Structure and Dynamics.

-

Jennifer, S. J., & Muthiah, P. T. (2015). "Crystal structure of 2-aminopyridinium 6-chloronicotinate." Acta Crystallographica Section E.

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Conceptual DFT Descriptors of Amino Acids with Potential Corrosion Inhibition Properties Calculated with the Latest Minnesota Density Functionals [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Investigating the binding mechanism of novel 6-aminonicotinate-based antagonists with P2Y12 by 3D-QSAR, docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 2-Amino-6-chloronicotinic Acid

Abstract

2-Amino-6-chloronicotinic acid (2-A-6-CNA) represents a "privileged scaffold" in medicinal chemistry, offering a trifunctional core (carboxylic acid, amine, and activated aryl chloride) capable of divergent synthesis. This application note details the conversion of 2-A-6-CNA into two high-value pharmaceutical classes: 1,8-naphthyridines (antibacterial/quinolone analogs) and pyrido[2,3-d]pyrimidines (kinase inhibitors). Additionally, we provide a validated protocol for late-stage diversification via nucleophilic aromatic substitution (

Structural Analysis & Synthetic Strategy

The utility of 2-A-6-CNA lies in its orthogonal reactivity. Successful utilization requires understanding the electronic interplay between the substituents:

-

C3-Carboxylic Acid: Electron-withdrawing; activates the ring for nucleophilic attack but can interfere with base-catalyzed reactions via zwitterion formation. Often requires esterification as a "Pre-activation" step.

-

C2-Amino Group: Weakly nucleophilic due to the electron-deficient pyridine ring. Requires high temperatures or strong electrophiles for cyclization.

-

C6-Chloride: Activated for

by the ring nitrogen and the C3-carbonyl group. This allows for library generation after core scaffold construction.

Synthetic Pathway Map

The following diagram illustrates the divergent workflows described in this guide.

[1]

Application 1: Synthesis of 1,8-Naphthyridine Scaffolds (Gould-Jacobs Protocol)

The 1,8-naphthyridine ring system is bioisosteric to quinolones (e.g., Ciprofloxacin) and is accessed via the Gould-Jacobs reaction . This sequence involves condensation with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.

Critical Pre-Step: Esterification

Why: Direct reaction of the acid with EMME often leads to decarboxylation or incomplete conversion. The ethyl ester is the industry-standard intermediate.

Protocol A: Preparation of Ethyl 2-amino-6-chloronicotinate

-

Setup: Charge a 500 mL round-bottom flask (RBF) with 2-A-6-CNA (20.0 g, 116 mmol) and absolute Ethanol (200 mL).

-

Catalysis: Carefully add concentrated

(10 mL) dropwise. -

Reaction: Reflux for 8–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Concentrate ethanol in vacuo. Pour residue into ice water (300 mL). Neutralize with sat.

to pH 8. -

Isolation: Filter the resulting white precipitate. Wash with cold water.[1] Dry at 50°C.

-

Expected Yield: 90–95%.

-

Protocol B: The Gould-Jacobs Cyclization

-

Condensation: In a flask equipped with a Dean-Stark trap, mix the Ethyl ester (from Protocol A, 10.0 g) with EMME (1.2 equiv). Heat to 140–150°C for 2–3 hours. Ethanol byproduct is distilled off.

-

Checkpoint: Formation of the acrylate intermediate is quantitative.

-

-

Cyclization:

-

Safety Note: This step requires high temperatures (250°C). Use a sand bath or heating mantle with high-grade silicone oil/Dowtherm A.

-

Add Dowtherm A (diphenyl ether/biphenyl mixture, 50 mL) to the acrylate residue.

-

Heat rapidly to 250°C and hold for 45–60 minutes.

-

-

Isolation: Cool the mixture to ~80°C. Add Hexane (100 mL) to precipitate the product. Filter the solid and wash with hexane to remove residual Dowtherm A.

-

Product: Ethyl 7-chloro-4-hydroxy-1,8-naphthyridine-3-carboxylate.

-

Application 2: Synthesis of Pyrido[2,3-d]pyrimidines[3][4][5][6][7]

This scaffold is ubiquitous in kinase inhibitors (e.g., CDK4/6 inhibitors). The most atom-economical route is the fusion of the amino acid with urea.

Protocol C: Urea Fusion Method

-

Reagents: Mix 2-A-6-CNA (5.0 g) and Urea (5.0 equiv) in a mortar and pestle until a fine powder is obtained.

-

Reaction: Transfer to a RBF. Heat to 200–210°C (melt) for 2 hours.

-

Workup: Cool to 90°C. Add hot water (50 mL) and stir vigorously to dissolve excess urea.

-

Purification: Acidify the suspension with acetic acid to pH 5. Filter the precipitate.[1][6][5][7]

-

Product: 7-Chloro-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

-

Note: This intermediate has two amide protons and the C6-Cl available for further functionalization (e.g., chlorination with

to the di-chloro derivative).

-

Application 3: Late-Stage Diversification ( )

The C6-chlorine is highly activated. Substitution is best performed on the ester intermediate (from Protocol A) to avoid solubility issues associated with the zwitterionic starting acid.

Protocol D: C6-Amination

-

Reagents: Dissolve Ethyl 2-amino-6-chloronicotinate (1.0 mmol) in DMF (3 mL). Add the desired Amine (e.g., Morpholine, 1.2 mmol) and DIPEA (1.5 mmol).

-

Conditions: Heat to 80°C for 4 hours.

-

Observation: The reaction turns yellow/orange as the substitution proceeds.

-

-

Validation:

Summary of Critical Process Parameters (CPPs)

| Parameter | Gould-Jacobs (Naphthyridine) | Urea Fusion (Pyridopyrimidine) | |

| Key Risk | Thermal runaway / Dowtherm handling | Ammonia evolution / Charring | Hydrolysis of ester |

| Temp Range | 140°C (Step 1) | 200–210°C | 60–90°C |

| Solvent | Solvent-free / Dowtherm A | Melt (Solvent-free) | DMF, DMSO, or NMP |

| Stoichiometry | 1.2 eq EMME | 5.0 eq Urea | 1.1–1.5 eq Amine |

References

-

Pyrido[2,3-d]pyrimidine Synthesis: National Institutes of Health (PMC). "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives."[6][8][10] [Link]

-

Reactivity of 6-Chloronicotinic Acid Derivatives: PubChem. "6-Chloronicotinic acid | C6H4ClNO2 - Chemical Properties and Hazards." [Link]

-

Esterification Protocols: Organic Syntheses. "Preparation of Ethyl Esters from Carboxylic Acids." (General Reference for Protocol A). [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ablelab.eu [ablelab.eu]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

protocol for the synthesis of 2-Amino-6-chloronicotinic acid derivatives

Application Note: High-Fidelity Synthesis and Functionalization of 2-Amino-6-chloronicotinic Acid Scaffolds

Part 1: Executive Summary & Strategic Importance

2-Amino-6-chloronicotinic acid (2-A-6-CNA) is a "privileged scaffold" in medicinal chemistry, serving as the critical linchpin for synthesizing pyrido[2,3-d]pyrimidines (widely used in kinase inhibitors like cyclin-dependent kinase (CDK) antagonists) and antibacterial agents.

The synthetic challenge lies in the regioselectivity of the initial amination and the chemoselectivity of downstream functionalization. This guide provides a validated, scalable protocol for:

-

Regioselective

: Preferential amination at the C2 position over C6. -

Catalytic Protection: Preventing catalyst poisoning during cross-coupling.

-

Orthogonal Functionalization: Leveraging the C6-chloro handle for Suzuki-Miyaura diversity.

Part 2: Strategic Workflow (Visual)

The following diagram illustrates the critical pathway and decision points for synthesizing and derivatizing the scaffold.

Figure 1: Synthetic workflow from commodity starting material to diversifiable scaffold. Note the critical QC gate after Step 1 to ensure regiochemical purity.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Amino-6-chloronicotinic Acid

Objective: Selective displacement of the C2-chlorine atom using ammonia.

Mechanism & Rationale:

The C2 position in 2,6-dichloronicotinic acid is electronically activated for Nucleophilic Aromatic Substitution (

-

Critical Control: Temperature must be maintained between 120–135°C. Below 100°C, conversion is sluggish; above 150°C, 2,6-diamino byproduct forms.

Materials:

-

2,6-Dichloronicotinic acid (1.0 equiv)

-

Ammonium hydroxide (28-30%

in water, 10–15 equiv) -

Equipment: Stainless steel autoclave or high-pressure sealed glass tube (for scales <5g).

Step-by-Step Methodology:

-

Charging: Load 2,6-dichloronicotinic acid (e.g., 10.0 g, 52 mmol) into the pressure vessel.

-

Solvent Addition: Add Ammonium hydroxide (100 mL). No co-solvent is typically required, but isopropanol (10 mL) can be added to improve initial solubility.

-

Reaction: Seal the vessel and heat to 130°C for 12–16 hours. Internal pressure will rise (approx. 5–8 bar); ensure safety shielding.

-

Workup (Precipitation):

-

Cool the vessel to room temperature and vent carefully in a fume hood.

-

Transfer the reaction mixture to a beaker.

-

Crucial Step: The product is soluble in basic media (as the ammonium salt). Adjust pH to 2–3 using concentrated HCl or glacial acetic acid.

-

The product will precipitate as a white to off-white solid.

-

-

Purification: Filter the solid, wash with cold water (2 x 20 mL) to remove ammonium chloride, and dry in a vacuum oven at 50°C.

Yield Expectation: 75–85%.

QC Checkpoint:

Protocol B: Esterification (Solubility Optimization)

Objective: Convert the zwitterionic acid to a lipophilic ester to enable efficient Palladium catalysis.

Rationale: Free carboxylic acids can poison Pd catalysts by forming stable carboxylate-Pd complexes. Furthermore, the free acid has poor solubility in standard cross-coupling solvents (toluene, dioxane). Methyl esterification solves both issues.

Methodology:

-

Suspend 2-amino-6-chloronicotinic acid (5.0 g) in anhydrous Methanol (50 mL).

-

Add concentrated

(1.0 mL) dropwise (exothermic). -

Reflux for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1); the product will move significantly higher than the baseline starting material.

-

Concentrate methanol, neutralize with saturated

, and extract with Ethyl Acetate. -

Result: Methyl 2-amino-6-chloronicotinate (Yellowish solid).

Protocol C: Suzuki-Miyaura Cross-Coupling at C6

Objective: Introduction of aryl/heteroaryl diversity at the 6-position.

Materials:

-

Methyl 2-amino-6-chloronicotinate (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(3–5 mol%) or -

Base:

(2.0 M aq) or -

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/EtOH/Water (standard biphasic system).

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine the ester, boronic acid, and base in the solvent mixture. Sparge with Nitrogen/Argon for 10 minutes (Oxygen removal is critical to prevent homocoupling of boronic acids).

-

Catalyst Addition: Add the Pd catalyst quickly under an inert atmosphere.

-

Reaction: Heat to 90–100°C for 4–12 hours.

-

Workup:

-

Filter through a Celite pad to remove Pd black.

-

Dilute with water and extract with EtOAc.

-

Wash organics with brine, dry over

.

-

-

Purification: Flash column chromatography (Gradient: 0–40% EtOAc in Hexanes).

Part 4: Data Summary & Troubleshooting

Table 1: Stoichiometry and Critical Parameters

| Component | Role | Equiv/Conc. | Critical Note |

| 2,6-Dichloronicotinic Acid | Substrate | 1.0 | Start with high purity (>98%). |

| Reagent/Solvent | 10–15 | Excess required to drive equilibrium. | |

| Temperature (Step 1) | Condition | 130°C | <120°C: Incomplete; >140°C: Diamination. |

| Catalyst (Step 3) | 0.03–0.05 | Preferred over | |

| Argon Sparging | Process Control | N/A | Mandatory for 10 mins before heating Step 3. |

Troubleshooting Guide:

-

Issue: Presence of 6-amino isomer in Step 1.

-

Issue: "Stalled" Suzuki coupling (Step 3).

Part 5: References

-

Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.[3] ResearchGate.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12263992, 2-Amino-6-chloronicotinic acid.[7]

-

Thompson, A. (2012). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. PubMed.

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Conditions.

-

Jubilant Ingrevia. Safety Data Sheet: 2-Chloronicotinic Acid.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]

- 7. 2-Amino-6-chloronicotinic acid | C6H5ClN2O2 | CID 12263992 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Catalytic Synthesis of 2-Amino-6-chloronicotinic Acid

Introduction: The Significance of 2-Amino-6-chloronicotinic Acid in Medicinal Chemistry and Drug Development

2-Amino-6-chloronicotinic acid is a pivotal building block in the synthesis of a wide array of pharmacologically active molecules. Its unique substitution pattern, featuring an amino group, a chloro group, and a carboxylic acid on a pyridine scaffold, provides a versatile platform for the construction of complex molecular architectures. This intermediate is particularly crucial in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic compounds. The regioselective introduction of the amino group at the 2-position of a 2,6-dichloronicotinic acid precursor is a significant synthetic challenge, often complicated by competing reactions at the 6-position. This guide provides a detailed overview of modern catalytic methods that enable the efficient and selective synthesis of this valuable compound, with a focus on palladium, copper, and nickel-based catalytic systems. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights to guide researchers in their synthetic endeavors.

Core Challenge: Regioselectivity in the Amination of 2,6-Dichloronicotinic Acid Derivatives

The primary hurdle in the synthesis of 2-amino-6-chloronicotinic acid from 2,6-dichloronicotinic acid is controlling the regioselectivity of the amination reaction. The pyridine ring, activated by the electron-withdrawing carboxylic acid group at the 3-position, renders both the C2 and C6 positions susceptible to nucleophilic attack.[1] Without careful selection of the catalytic system and reaction conditions, mixtures of 2-amino-6-chloro and 2-chloro-6-amino isomers are often obtained, necessitating challenging purification steps and reducing the overall yield of the desired product. The choice of catalyst, ligand, base, and solvent all play a critical role in directing the amination to the desired C2 position.

Palladium-Catalyzed Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[2][3][4] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it a highly attractive method for the synthesis of 2-amino-6-chloronicotinic acid.[5]

Causality Behind Experimental Choices in Buchwald-Hartwig Amination

The success of a regioselective Buchwald-Hartwig amination of 2,6-dichloronicotinic acid derivatives hinges on the careful selection of the palladium precursor, the phosphine ligand, and the base.

-

Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used precatalysts that are reduced in situ to the active Pd(0) species.

-

Phosphine Ligand: The choice of ligand is paramount in controlling reactivity and selectivity. Bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition of the aryl chloride to the palladium center and facilitate the reductive elimination of the aminated product. For selective amination of dichloropyridines, ligands such as Xantphos have been shown to favor substitution at the C2 position.[6] The bite angle and steric bulk of the ligand can influence which chlorine atom is more accessible to the catalytic complex.

-

Base: A non-nucleophilic base is required to deprotonate the amine and regenerate the catalyst. Sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃) are common choices. The strength and solubility of the base can impact the reaction rate and selectivity.[6]

-

Amine Source: Ammonia itself can be challenging to use directly. Often, an ammonia equivalent such as benzophenone imine or L-valine is used, followed by hydrolysis to reveal the primary amine.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: General workflow for the Buchwald-Hartwig amination.

Protocol 1: Palladium-Catalyzed Synthesis of Methyl 2-Amino-6-chloronicotinate

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of heteroaryl chlorides.[7]

Materials:

-

Methyl 2,6-dichloronicotinate

-

Benzophenone imine (ammonia equivalent)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

-

To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.5 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene, followed by methyl 2,6-dichloronicotinate (1.0 equivalent) and benzophenone imine (1.2 equivalents).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude imine intermediate by silica gel chromatography.

-

Dissolve the purified imine in tetrahydrofuran (THF) and treat with 1 M HCl. Stir at room temperature for 1-2 hours.

-

Neutralize the reaction with a saturated solution of NaHCO₃ and extract with ethyl acetate.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography to yield methyl 2-amino-6-chloronicotinate.

-

The methyl ester can then be hydrolyzed to the final product, 2-amino-6-chloronicotinic acid, using standard procedures (e.g., LiOH in THF/water).[8]

Copper-Catalyzed Ullmann Condensation: A Classic Approach with Modern Refinements

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[9] While traditional Ullmann conditions often require harsh reaction conditions, modern protocols with tailored ligands allow for milder and more efficient transformations.[10]

Causality Behind Experimental Choices in Ullmann Condensation

-

Copper Source: Copper(I) iodide (CuI) is a common and effective catalyst.

-

Ligand: The use of ligands such as 1,10-phenanthroline or various diamines can significantly accelerate the reaction and allow for lower reaction temperatures.[11]

-

Base: A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used.

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are generally employed.

Catalytic Cycle: Ullmann Condensation

Caption: Simplified catalytic cycle for the Ullmann C-N coupling.

Protocol 2: Copper-Catalyzed Synthesis of 2-Amino-6-chloronicotinic Acid

This protocol is based on general procedures for the Ullmann amination of aryl chlorides.

Materials:

-

2,6-Dichloronicotinic acid

-

Ammonium hydroxide (aqueous solution)

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

In a sealed tube, combine 2,6-dichloronicotinic acid (1.0 equivalent), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equivalents).

-

Add DMF and a concentrated aqueous solution of ammonium hydroxide (excess).

-

Seal the tube and heat the reaction mixture to 120-140 °C for 24-48 hours.

-

Cool the reaction to room temperature and dilute with water.

-

Acidify the mixture with HCl to a pH of approximately 4-5 to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain crude 2-amino-6-chloronicotinic acid.

-

The crude product can be further purified by recrystallization.

Nickel-Catalyzed Amination: A Cost-Effective Alternative

Nickel catalysis has emerged as a powerful and more economical alternative to palladium for C-N cross-coupling reactions, particularly with less reactive aryl chlorides.[12][13]

Causality Behind Experimental Choices in Nickel-Catalyzed Amination

-

Nickel Precatalyst: Air-stable Ni(II) complexes, such as NiCl₂(dme), are convenient to handle and are reduced in situ to the active Ni(0) species.[13]

-

Ligand: Bidentate phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to stabilize the nickel catalyst and promote the desired reactivity.

-

Base: Strong bases like sodium or potassium tert-butoxide are typically required.

Experimental Workflow: Nickel-Catalyzed Amination

Caption: General workflow for nickel-catalyzed amination.

Protocol 3: Nickel-Catalyzed Synthesis of Methyl 2-Amino-6-chloronicotinate

This protocol is adapted from general procedures for nickel-catalyzed amination of aryl chlorides.[13]

Materials:

-

Methyl 2,6-dichloronicotinate

-

Ammonia (as a solution in a suitable solvent or from an ammonium salt)

-

NiCl₂(dme)

-

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous 2-methyltetrahydrofuran (2-MeTHF)

Procedure:

-

Inside a glovebox, charge a vial with NiCl₂(dme) (5 mol%), IPr·HCl (10 mol%), and NaOtBu (2.2 equivalents).

-

Add methyl 2,6-dichloronicotinate (1.0 equivalent) and anhydrous 2-MeTHF.

-

Add a solution of ammonia in a suitable solvent or an ammonium salt (e.g., ammonium sulfate) as the ammonia source (excess).

-

Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.

-

Purify the product by silica gel chromatography.

-

Hydrolyze the resulting ester to 2-amino-6-chloronicotinic acid as previously described.

Comparative Analysis of Catalytic Methods

| Catalytic System | Typical Catalyst | Typical Ligand | Advantages | Disadvantages |

| Palladium-Catalyzed (Buchwald-Hartwig) | Pd(OAc)₂, Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., Xantphos, Buchwald ligands) | Broad substrate scope, high functional group tolerance, well-established.[2][5] | High cost of palladium and ligands, potential for catalyst poisoning. |

| Copper-Catalyzed (Ullmann Condensation) | CuI, Cu₂O | Diamines, 1,10-phenanthroline | Lower catalyst cost, effective for some challenging substrates.[9][10] | Often requires higher temperatures and longer reaction times, narrower substrate scope than palladium.[11] |

| Nickel-Catalyzed Amination | NiCl₂(dme), Ni(COD)₂ | Phosphines, N-heterocyclic carbenes (NHCs) | Low catalyst cost, effective for unreactive aryl chlorides.[12][13] | Can be sensitive to air and moisture, may require a glovebox for setup. |

Troubleshooting and Optimization

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.

-

Screen different ligands, as the electronic and steric properties can have a profound effect on the reaction outcome.

-

Vary the base and solvent to optimize reaction conditions.

-

-

Poor Regioselectivity:

-

The choice of ligand is critical for controlling regioselectivity. For dichloropyridines, bulkier ligands may favor substitution at the less hindered position.[6]

-

Lowering the reaction temperature may improve selectivity.

-

Consider a two-step approach where one chloro group is first replaced with a different group that can then be converted to an amino group.

-

-

Incomplete Reaction:

-

Increase the catalyst and ligand loading.

-

Increase the reaction temperature or time.

-

Ensure the base is sufficiently strong and soluble in the reaction medium.

-

Conclusion

The catalytic synthesis of 2-amino-6-chloronicotinic acid is a challenging yet achievable transformation that is crucial for the advancement of medicinal chemistry. Palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and nickel-catalyzed amination each offer distinct advantages and disadvantages. The choice of the optimal method will depend on factors such as cost, substrate sensitivity, and the desired scale of the reaction. By understanding the underlying principles of these catalytic systems and carefully optimizing the reaction parameters, researchers can efficiently and selectively access this valuable synthetic intermediate.

References

- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides. Accounts of Chemical Research, 33(3), 213–221.

- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.

- Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398.

- Google Patents. (2014). Preparation method and separation and purification method for 6-chloronicotinic acid.

- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.

- Google Patents. (1983). Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.

- Merlic, C. A., & You, W. (2002). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 124(48), 14392–14393.

- Fu, G. C. (2008). Nickel-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1555–1564.

-

Eureka | Patsnap. (2010). Synthetic method of 2-chloronicotinic acid. Retrieved from [Link]

- Garg, N. K., et al. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF.

-

Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

- Google Patents. (2008). The preparation method of 2-chloronicotinic acid.

- Aponick, A., et al. (2023). Enantio- and Regioselective Copper-Catalyzed 1,2-Dearomatization of Pyridines.

- Kappe, C. O., et al. (2016). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 21(11), 1469.

- Sbardella, G., et al. (2021).

- Google Patents. (1975). Process for producing 2-amino-nicotinonitrile intermediates.

- Jana, U., et al. (2016). Visible light-mediated copper catalyzed regioselective diamination of terminal alkynes at room temperature: a facile synthesis of substituted imidazo[1,2-α]pyridines. Green Chemistry, 18(24), 6511–6516.

-

Eureka | Patsnap. (2015). Method for preparing 2-chloronicotinic acid. Retrieved from [Link]

- Sibi, M. P., & Stanley, L. M. (2010). Selective α-amination and α-acylation of esters and amides via dual reactivity of O-acylhydroxylamines toward zinc enolates.

- Peters, B. K., & Reisman, S. E. (2021). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. Journal of the American Chemical Society, 143(7), 2930–2937.

- Behera, D. K., & Li, J. (2017).

- Cravotto, G., et al. (2017). Amination of 2-chloronicotinic acid under catalyst-free solvent-free conditions. Beilstein Journal of Organic Chemistry, 13, 1353–1359.

-

Semantic Scholar. (2006). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Retrieved from [Link]

- O'Brien, C. J., et al. (2011). Regioselective synthesis of 4-functionalized pyridines.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. orgsyn.org [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of α-Aminophosphines by Copper-Catalyzed Regioselective Hydroamination of Vinylphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Copper-promoted ortho-directed C–H amination of 2-arylpyridines with NH-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Visible light-mediated copper catalyzed regioselective diamination of terminal alkynes at room temperature: a facile synthesis of substituted imidazo[1,2-α]pyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 13. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PMC [pmc.ncbi.nlm.nih.gov]

Suzuki coupling reactions with 2-Amino-6-chloronicotinic acid

Application Note: High-Efficiency Suzuki Cross-Coupling of 2-Amino-6-chloronicotinic Acid

Chemo-Structural Insight & Strategic Analysis

2-Amino-6-chloronicotinic acid is a "privileged scaffold" in medicinal chemistry, serving as a core for SHP2 inhibitors, antibacterial agents, and various kinase modulators. However, it presents a "perfect storm" of synthetic challenges for Palladium-catalyzed cross-coupling:

-

Electronic Deactivation: While the pyridine nitrogen generally activates the C6-position, the C2-amino group is a strong electron donor (mesomeric effect), increasing electron density on the ring and making the C6-Cl bond less prone to oxidative addition compared to 2,6-dichloropyridine.

-

Catalyst Poisoning: The free C2-amino group and the pyridine nitrogen form a potential chelating "pincer" that can sequester Palladium, leading to catalyst deactivation (Pd-black formation).

-

Solubility & Zwitterionic Character: As a free acid with an amine, the substrate exists as a zwitterion in neutral media, suffering from poor solubility in standard organic solvents (Toluene, THF) required for anhydrous coupling.

The Solution: Successful coupling requires either masking the interfering groups (Route A) or utilizing water-tolerant, ligand-accelerated catalytic systems (Route B).

Strategic Decision Matrix

The following decision tree outlines the optimal workflow based on your project scale and substrate sensitivity.

Figure 1: Strategic workflow for selecting the optimal coupling pathway.

Protocol A: The "Robust Route" (via Methyl Ester)

This method is the industry standard for scalability. Converting the acid to an ester resolves solubility issues and prevents the carboxylate from interfering with the catalytic cycle.

Step 1: Esterification

-

Reagents: 2-Amino-6-chloronicotinic acid (1.0 equiv), Thionyl Chloride (SOCl2, 3.0 equiv), Methanol (0.5 M).

-

Procedure:

-

Suspend the starting material in anhydrous MeOH at 0°C.

-

Add SOCl2 dropwise (Exothermic!).

-

Heat to reflux for 4–6 hours (Monitor by LCMS for disappearance of acid).

-

Concentrate in vacuo. Neutralize with sat. NaHCO3 and extract with EtOAc.

-

Yield: Typically >90%.

-

Step 2: Suzuki Cross-Coupling

-

Reagents:

-

Methyl 2-amino-6-chloronicotinate (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv / 5 mol%) — Chosen for its resistance to chelation and stability.

-

Base: Cs2CO3 (3.0 equiv) — Cesium promotes transmetallation more effectively than Potassium in heteroaryl couplings.

-

Solvent: 1,4-Dioxane : Water (4:1 ratio) — Degassed.

-

-

Procedure:

-

Charge a reaction vial with Ester, Boronic Acid, Base, and Catalyst.

-

Evacuate and backfill with Nitrogen (x3).

-

Add degassed Dioxane/Water mixture via syringe.

-

Heat at 90°C for 2–12 hours.

-

Workup: Filter through Celite, dilute with water, extract with EtOAc.

-

Step 3: Hydrolysis (Optional)

-

Reagents: LiOH·H2O (3.0 equiv), THF/Water (1:1).

-

Procedure: Stir at RT for 2 hours. Acidify to pH 4 with 1N HCl to precipitate the product.

Protocol B: The "Direct Route" (Ligand-Accelerated)

For library synthesis where 3 steps are too slow, use this protocol. It relies on electron-rich, bulky phosphine ligands to overcome the deactivated nature of the substrate.

-

Substrate: 2-Amino-6-chloronicotinic acid (Free Acid).

-

Catalyst System:

-

Preferred: XPhos-Pd-G2 (2–5 mol%) or SPhos-Pd-G2.

-

Alternative: Pd(OAc)2 (5 mol%) + SPhos (10 mol%).

-

-

Base: K3PO4 (3.5 equiv) — Phosphate is preferred over carbonate for free acids to buffer the pH.

-

Solvent: n-Butanol : Water (3:1) or Acetonitrile : Water (1:1).

-

Procedure:

-

Dissolve the amino-acid substrate in the water/solvent mixture first with the base. Ensure it is soluble (form the carboxylate salt).

-

Add the Boronic Acid and Precatalyst.

-

Heat to 80–100°C .

-

Note: Reaction rates will be slower than the ester route.

-

Optimization & Troubleshooting Guide

Table 1: Optimization Parameters for Difficult Substrates

| Parameter | Recommendation | Rationale |

| Ligand | XPhos or SPhos | These bulky, electron-rich biaryl phosphines facilitate oxidative addition into the electron-rich C-Cl bond and prevent Pd-poisoning by the amine. |

| Base | Cs2CO3 or K3PO4 | Stronger bases facilitate the transmetallation step, which is often the rate-limiting step for hindered substrates. |

| Solvent | Dioxane/H2O (4:1) | Water is strictly required. Anhydrous conditions often fail due to the insolubility of the inorganic base and the polar substrate. |

| Additives | CuCl (0.5 equiv) | Advanced Trick: If protodeboronation of the boronic acid is observed, adding Copper(I) can facilitate a "Liebeskind-Srogl" type enhancement or stabilize the boronate. |

Common Failure Modes:

-

Protodeboronation: The aryl boronic acid loses the boron group before coupling.

-

Fix: Add the boronic acid in portions (e.g., 0.5 equiv every hour) or use Boronic Esters (Pinacol) which are more stable.

-

-

No Reaction (SM Recovery): Catalyst poisoning.

-

Fix: Switch from Pd(PPh3)4 to Pd(dppf)Cl2 or XPhos-Pd-G2 . Increase temperature to 110°C (requires sealed tube).

-

References

-

Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (General reference for Heteroaryl coupling protocols).

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Source for bulky phosphine ligand usage). Link

-

PubChem Compound Summary. (n.d.). 2-Amino-6-chloronicotinic acid. National Center for Biotechnology Information. Link

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[1] (Source for SPhos/XPhos efficacy on heteroaryls). Link

Sources

Application Note & Protocols: A Discovery Workflow for Novel Antifungal Agents from a 2-Amino-6-chloronicotinic Acid Scaffold

Abstract: The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the exploration of novel chemical scaffolds for drug discovery.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on utilizing 2-amino-6-chloronicotinic acid as a versatile starting point for the generation and evaluation of new antifungal candidates. We present a structured workflow encompassing library synthesis, in vitro susceptibility and cytotoxicity screening, and preliminary mechanism of action studies, grounded in established scientific principles and methodologies.

Introduction: The Rationale for a New Scaffold

The current clinical arsenal of antifungal drugs is limited to a few major classes, primarily targeting the fungal cell membrane (ergosterol) or cell wall (β-1,3-glucan).[3][4] This limited diversity of targets provides a fertile ground for the evolution and selection of resistant strains. The discovery of agents with novel mechanisms of action is therefore a critical priority.[2]

The 2-amino-6-chloronicotinic acid backbone presents an attractive, yet underexplored, scaffold for antifungal drug discovery. Its key attributes include:

-

Multiple Reactive Sites: The presence of a carboxylic acid, an amino group, and an electrophilic chlorinated pyridine ring offers three distinct and chemically tractable handles for combinatorial derivatization. This allows for the rapid generation of a structurally diverse compound library to explore the chemical space for antifungal activity.

-

Privileged Structure Fragment: Nicotinic acid and its derivatives are common motifs in a wide range of biologically active compounds and approved drugs, suggesting favorable pharmacokinetic properties and metabolic stability.[5][6]

-